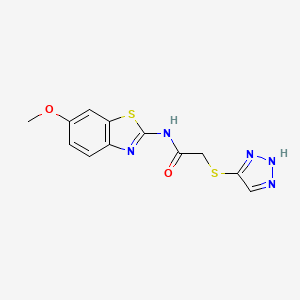

![molecular formula C16H10N2O4 B5501993 6-甲氧基-3-硝基二苯并[b,f]氧杂菲-1-腈](/img/structure/B5501993.png)

6-甲氧基-3-硝基二苯并[b,f]氧杂菲-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile is a chemical compound that has garnered interest in various scientific studies. It is a derivative of dibenzo[b,f]oxepine, a scaffold important in medicinal chemistry and occurs in several medicinally important plants (Krawczyk et al., 2016).

Synthesis Analysis

- The synthesis of methoxy derivative 3-nitrodibenzo[b,f]oxepine involves reactions with different aldehydes in the presence of BF3·OEt2 as a catalyst (Tobiasz et al., 2021).

- A novel approach to methoxydibenzo[b,f]oxepines has been developed, proceeding under mild conditions and using sodium azide (Krawczyk et al., 2016).

Molecular Structure Analysis

- Structural features of related compounds have been studied using various spectroscopic methods, including IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

- X-ray analysis has been used to analyze the solid-state structure of similar compounds, revealing details about their geometric parameters (Jukić et al., 2010).

Chemical Reactions and Properties

- The compound reacts with O- and S-nucleophiles, resulting in mono- or bis-substitution of nitro groups. The nitro group in position 3 is typically displaced first (Samet et al., 2005).

- Base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids gives dibenzo[b,f][1,4]oxazepin-11(10H)-ones, highlighting its reactivity (Samet et al., 2006).

Physical Properties Analysis

- The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated in similar compounds, offering insights into their physical properties (Jukić et al., 2010).

Chemical Properties Analysis

- The electrophilic reactivity of similar compounds has been explored, such as the interaction with methoxide ion, revealing their multi-faceted electrophilic reactivity (Cottyn et al., 2009).

- The crystal structures of related compounds have been determined, which helps in understanding the conformational parameters crucial for their chemical properties (Bandoli & Nicolini, 1982).

科学研究应用

合成与药物化学应用

一个重要的应用领域是合成用于药物目的的衍生物。二苯并[b,f]氧杂菲骨架在药物化学中很显着,在几种具有药用价值的植物中发现。Krawczyk 等人(2016 年)的研究开发了一种在使用叠氮化钠的温和条件下进行的方法,可以获得新的取代的二苯并[b,f]氧杂菲。这些化合物被研究了其作为微管蛋白聚合抑制剂的潜力,由于它们在细胞分裂中的作用,它们在癌症治疗中至关重要 (Krawczyk 等人,2016 年).

光药理学

在光药理学领域,Tobiasz 等人(2021 年)描述了光可切换偶氮二苯并[b,f]氧杂菲衍生物的合成。这些衍生物因其能够进行 E/Z 异构化而引人注目,这可以使用可见波长光进行光化学控制。这一性质使它们成为开发光响应性药物的潜在候选者 (Tobiasz 等人,2021 年).

合成方法和化学转化

Samet 等人(2006 年)关于由 2-硝基苯甲酸合成二苯并[b,f][1,4]氧杂菲-11(10H)-酮的研究展示了二苯并[b,f]氧杂菲衍生物在化学合成中的多功能性。这项研究重点介绍了碱催化的分子内亲核取代作为实现此类衍生物的方法,展示了该支架在创建复杂分子方面的适应性 (Samet 等人,2006 年).

在杂环化学中的应用

易卜拉欣和埃尔-戈哈里(2016 年)探索了相关化合物对亲核试剂的化学反应性,他们报道了铬烯[4,3-b]吡啶和苯并氧杂环-3-碳酰肼衍生物的形成。这些发现有助于对杂环化学的更广泛理解,并为合成具有潜在生物活性的杂环系统提供了新的途径 (易卜拉欣和埃尔-戈哈里,2016 年).

作用机制

未来方向

The future directions for research on “6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile” could include further investigation of its anti-cancer properties, exploration of its potential applications in chemotherapy, and development of methods to control its activity spatially and temporally to increase its clinical value .

属性

IUPAC Name |

10-methoxy-2-nitrobenzo[b][1]benzoxepine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c1-21-14-4-2-3-10-5-6-13-11(9-17)7-12(18(19)20)8-15(13)22-16(10)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGRMTUMYHUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=CC(=C3C=C2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-nitrodibenzo[B,F]oxepin-1-YL cyanide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

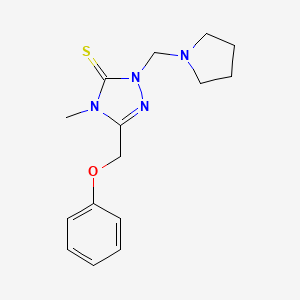

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

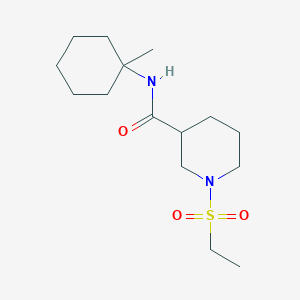

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)